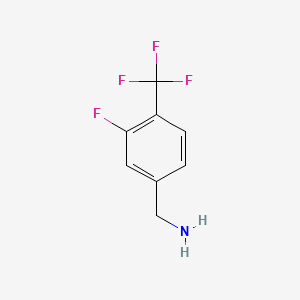

3-Fluoro-4-(trifluoromethyl)benzylamine

Übersicht

Beschreibung

The compound 3-Fluoro-4-(trifluoromethyl)benzylamine is a fluorinated aromatic amine that is of interest in various fields of chemistry, including medicinal chemistry and materials science. The presence of both the fluoro and trifluoromethyl groups on the benzene ring can significantly influence the physical, chemical, and biological properties of the compound .

Synthesis Analysis

The synthesis of fluorinated benzylamines, such as 3-Fluoro-4-(trifluoromethyl)benzylamine, can be achieved through Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines. The use of N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter is crucial for this reaction, allowing for the conversion of triflamide into a wide range of synthetically useful functional groups . Additionally, the synthesis of related fluoro-polyimides from fluorine-containing aromatic diamines demonstrates the versatility of fluorinated benzylamines in polymer chemistry .

Molecular Structure Analysis

The molecular and crystal structures of trifluoromethylated benzanilides, which are structurally related to 3-Fluoro-4-(trifluoromethyl)benzylamine, have been investigated to understand the role of weak intermolecular interactions involving organic fluorine. The presence of the trifluoromethyl group can lead to variations in crystal packing and conformational flexibility, as well as rotational disorder in some crystalline solids. The overall crystal structure is often stabilized by a network of intermolecular hydrogen bonds and contacts known as the "fluorous effect" .

Chemical Reactions Analysis

The reactivity of fluorinated benzylamines can be explored through the trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3. This process exhibits high chemoselectivity and allows for the isolation of a large number of trifluoromethylated products in high yield. The reactions show a pronounced ortho effect, where ortho-substituted aryl halides have enhanced reactivity towards CuCF3 .

Physical and Chemical Properties Analysis

Fluorinated benzylamines, due to their fluorine content, often exhibit unique physical and chemical properties. For instance, fluoro-polyimides derived from similar fluorinated aromatic diamines show excellent thermal stability, low moisture absorption, and high hygrothermal stability . The presence of fluorine atoms can also affect the acidity and hydrogen bonding characteristics of the compound, which in turn influences its solubility, boiling point, and reactivity . The specific properties of 3-Fluoro-4-(trifluoromethyl)benzylamine would likely follow these general trends observed in fluorinated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

General Use “3-Fluoro-4-(trifluoromethyl)benzylamine” is an organic compound used as a building block in organic synthesis . It has the molecular formula CF3C6H4CH2NH2 and a molecular weight of 175.15 .

Specific Application One specific application of “3-Fluoro-4-(trifluoromethyl)benzylamine” is in the preparation of 6-substituted purines . Purines are biologically significant compounds found in many natural substances, including DNA and RNA. The exact methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained were not specified in the source.

Safety And Hazards

3-Fluoro-4-(trifluoromethyl)benzylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-fluoro-4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWYEOHNURYGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372148 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(trifluoromethyl)benzylamine | |

CAS RN |

235106-09-9 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1302025.png)

![4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1302032.png)

![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)